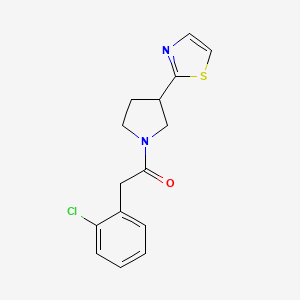
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H15ClN2OS and its molecular weight is 306.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₆H₁₆ClN₃OS
- Molecular Weight : 333.8 g/mol
- CAS Number : 1798420-08-2
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing thiazole and pyrrolidine moieties. The compound has shown promising results against various bacterial strains.
- Study Findings : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including those with thiazole rings. The results indicated that compounds with halogen substituents, such as 2-chlorophenyl groups, exhibited significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has been explored. Pyrrolidine derivatives have been noted for their effectiveness against fungal pathogens.
- Case Study : In vitro tests showed that certain derivatives exhibited antifungal properties comparable to established antifungal agents. The presence of the thiazole group was crucial for enhancing antifungal activity .
Cytotoxicity
Cytotoxicity studies are essential for assessing the safety profile of new compounds. The cytotoxic effects of this compound were evaluated in various cancer cell lines.
- Research Findings : Preliminary data suggest that this compound exhibits moderate cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent. Further investigations are necessary to elucidate the mechanisms underlying its cytotoxic effects .
The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways in bacteria and fungi. The thiazole and pyrrolidine rings are known to enhance interaction with biological targets, potentially disrupting essential functions such as protein synthesis or cell wall integrity.
科学研究应用
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrrolidine compounds exhibit antimicrobial properties. A study synthesized several thiazole derivatives and evaluated their activity against various bacterial strains. The compound showed promising results, suggesting its potential as a lead compound for developing new antibiotics .
Antifungal Properties
A series of novel compounds, including those containing thiazole rings, have been tested for antifungal activity. For instance, derivatives of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one demonstrated effective antifungal properties against fungi such as Fusarium graminearum and Candida albicans. The structure of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone may enhance similar antifungal effects due to the presence of both thiazole and pyrrolidine moieties .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various thiazole-containing compounds to assess their potential as anticancer agents. The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary results indicate that some derivatives exhibit selective cytotoxicity against cancer cell lines, warranting further research into their mechanisms of action .
Pesticidal Activity
The incorporation of thiazole derivatives into agricultural products has shown efficacy in pest control. Compounds similar to this compound have been evaluated for their ability to act as insecticides or fungicides. Studies report that certain thiazole-based pesticides can effectively manage crop diseases while being less harmful to beneficial organisms .
Data Tables
Case Studies
- Antimicrobial Efficacy Study
- Antifungal Activity Evaluation
- Cytotoxicity Assessment
属性
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-13-4-2-1-3-11(13)9-14(19)18-7-5-12(10-18)15-17-6-8-20-15/h1-4,6,8,12H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYYVTZDNMPJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC=CS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














